

4-Methoxypyrimidin-5-amine solubility and stability data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxypyrimidin-5-amine

Cat. No.: B105190

[Get Quote](#)

An In-depth Technical Guide to **4-Methoxypyrimidin-5-amine**: Solubility and Stability

Authored by: Gemini, Senior Application Scientist

Publication Date: January 4, 2026

Abstract

4-Methoxypyrimidin-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrimidine, it serves as a crucial building block in the synthesis of a wide array of functional molecules, including potential pharmaceutical agents and agrochemicals.^[1] A thorough understanding of its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development. This guide provides a comprehensive overview of the solubility and stability profiles of **4-methoxypyrimidin-5-amine**, supported by detailed experimental protocols and field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

4-Methoxypyrimidin-5-amine (CAS No. 1193-41-5) is an aromatic amine derivative of pyrimidine.^[1] Its structure, featuring a methoxy group and an amino group on the pyrimidine ring, imparts specific chemical characteristics that dictate its behavior in various chemical environments. The presence of nitrogen atoms and functional groups allows for hydrogen bonding, influencing its solubility and interaction with biological targets.

A summary of its key physicochemical properties is presented below. These parameters are crucial for designing experimental conditions, from dissolution for in-vitro assays to formulation development.

Table 1: Physicochemical Properties of **4-Methoxypyrimidin-5-amine**

Property	Value	Source
Molecular Formula	C ₅ H ₇ N ₃ O	[2]
Molecular Weight	125.13 g/mol	[2]
Melting Point	153 - 155 °C	[3]
Appearance	Crystalline solid	
pKa (Predicted)	4.67 ± 0.29	[1]
XlogP (Predicted)	-0.2	[2]

Solubility Profile

The solubility of a compound is a critical parameter that affects its bioavailability, reaction kinetics, and formulation. The solubility of **4-methoxypyrimidin-5-amine** is influenced by the solvent's polarity, pH, and temperature.

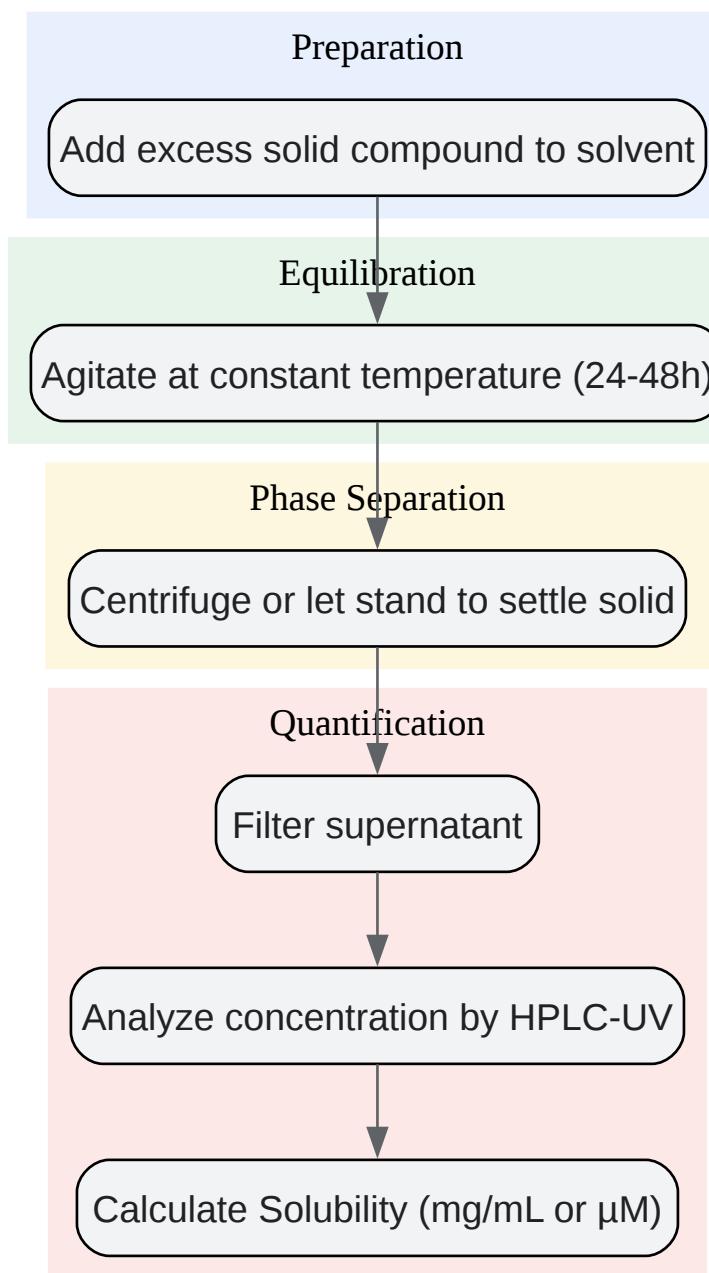
Qualitative Solubility Assessment

While specific quantitative data is not extensively published, compounds with similar structures are often soluble in polar organic solvents.[\[4\]](#) Preliminary assessments are crucial before preparing stock solutions for any application.

- Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol are common organic solvents in which **4-methoxypyrimidin-5-amine** and related compounds are likely to be soluble.[\[4\]](#)
- Aqueous Solutions: For preparing aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then

perform a stepwise dilution with the desired aqueous buffer.[\[4\]](#) This technique helps to avoid precipitation of the compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)


This protocol describes a standardized method to quantitatively determine the solubility of **4-methoxypyrimidin-5-amine** in various solvents.

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Methodology:

- Preparation: Add an excess amount of solid **4-methoxypyrimidin-5-amine** to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial. The excess solid is crucial to ensure saturation is reached.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.
- Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a suitable syringe filter (e.g., 0.45 µm PVDF) that does not bind the compound.
- Quantification: Analyze the concentration of **4-methoxypyrimidin-5-amine** in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[\[5\]](#)
- Data Analysis: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualization: Solubility Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Understanding the chemical stability of **4-methoxypyrimidin-5-amine** is essential for defining appropriate storage conditions, predicting shelf-life, and ensuring data integrity in experimental assays.

General Stability and Recommended Storage

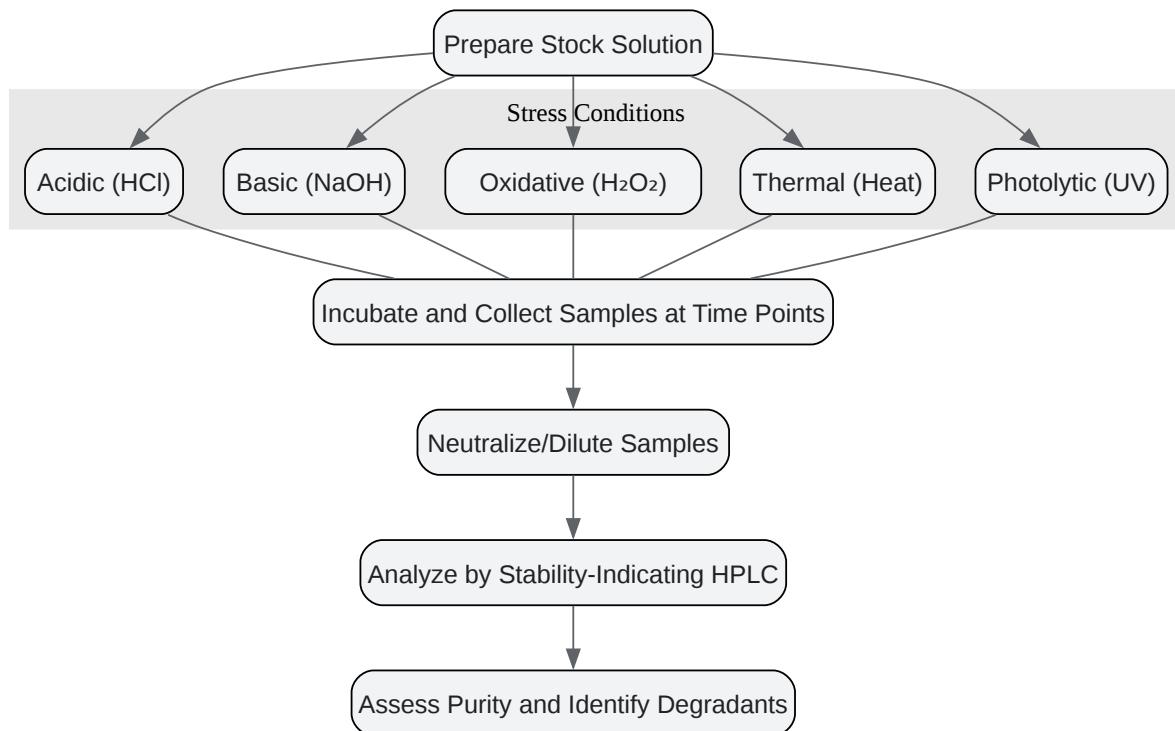
- Sensitivity: This compound is reported to be air and light-sensitive, as well as hygroscopic.[\[3\]](#) Exposure to these conditions can lead to degradation over time.
- Storage Conditions: To maintain its integrity, **4-methoxypyrimidin-5-amine** should be stored in a tightly closed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[\[3\]](#) For long-term storage, refrigeration or freezing (-20°C) is recommended, especially for solutions.[\[4\]](#)
- Solution Stability: Stock solutions, particularly in DMSO, should be stored at -20°C or -80°C. [\[4\]](#) It is best practice to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[\[4\]](#)

Potential Degradation Pathways

Amine-containing heterocyclic compounds can be susceptible to several degradation pathways:

- Oxidative Degradation: The presence of oxygen can lead to the oxidation of the amine group or other parts of the molecule, often catalyzed by light or trace metal ions.[\[6\]](#) This can result in the formation of various degradation products, altering the compound's purity and activity.
- Hydrolytic Degradation: The stability of the compound can be highly pH-dependent.[\[4\]](#) Under strongly acidic or basic conditions, the methoxy group may undergo hydrolysis, or the pyrimidine ring itself could be susceptible to cleavage.[\[4\]](#)
- Thermal Degradation: High temperatures can promote decomposition, especially in the presence of other reactive species.[\[7\]](#) While the solid form is stable at its melting point, prolonged exposure to high temperatures in solution should be avoided.

Experimental Protocol: Forced Degradation Study


This protocol outlines a systematic approach to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To assess the stability of **4-methoxypyrimidin-5-amine** under various stress conditions.

Methodology:

- **Stock Solution Preparation:** Prepare a stock solution of **4-methoxypyrimidin-5-amine** in a suitable solvent (e.g., a mixture of acetonitrile and water).
- **Stress Conditions:** Expose aliquots of the stock solution to the following conditions:
 - Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
 - Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.
 - Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature.
 - Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C) in the dark.
 - Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or a photostability chamber.
- **Time Points:** Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- **Sample Preparation:** Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.
- **HPLC Analysis:** Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all major degradation products. A C18 column with a gradient mobile phase of acetonitrile and a buffer (e.g., 0.1% formic acid in water) is a common starting point.^[4]
- **Data Analysis:** Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products. This analysis helps to identify the conditions under which the compound is unstable.

Visualization: Forced Degradation Study Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for a Forced Degradation Study.

Conclusion

The utility of **4-methoxypyrimidin-5-amine** in scientific research is intrinsically linked to its solubility and stability. This guide establishes that while the compound exhibits good solubility in common polar organic solvents, its stability profile necessitates careful handling and storage. It is sensitive to air, light, and moisture, and its solutions should be stored at low temperatures and protected from repeated freeze-thaw cycles.^{[3][4]} The provided protocols for solubility and stability testing offer a robust framework for researchers to generate reliable and reproducible

data, ensuring the integrity of their experimental outcomes. The ultimate success of any research involving this compound depends on the empirical validation of these properties within the specific experimental context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 53135-45-8,4-METHOXY-2-METHYL-5-PYRIMIDINAMINE | lookchem [lookchem.com]
- 2. PubChemLite - 4-methoxypyrimidin-5-amine (C5H7N3O) [pubchemlite.lcsb.uni.lu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- To cite this document: BenchChem. [4-Methoxypyrimidin-5-amine solubility and stability data]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105190#4-methoxypyrimidin-5-amine-solubility-and-stability-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com